molecular formula C18H21ClN2O2S B3973737 N-(2-anilinocyclohexyl)-4-chlorobenzenesulfonamide

N-(2-anilinocyclohexyl)-4-chlorobenzenesulfonamide

Cat. No. B3973737
M. Wt: 364.9 g/mol
InChI Key: XOWVDSDPRTYJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-anilinocyclohexyl)-4-chlorobenzenesulfonamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 is a potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. It has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications.

Mechanism of Action

N-(2-anilinocyclohexyl)-4-chlorobenzenesulfonamide acts on the μ-opioid receptor in the brain and spinal cord, leading to the activation of a series of intracellular signaling pathways. This results in the inhibition of neurotransmitter release, which reduces the transmission of pain signals. This compound also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to have a lower potential for abuse and dependence than other opioids such as morphine and fentanyl. However, it can still produce physical dependence and withdrawal symptoms in chronic users.

Advantages and Limitations for Lab Experiments

N-(2-anilinocyclohexyl)-4-chlorobenzenesulfonamide has several advantages for use in laboratory experiments. It is a potent and selective μ-opioid receptor agonist, which makes it a valuable tool for studying the role of this receptor in pain modulation and addiction. It also has a lower potential for abuse and dependence than other opioids, which makes it a safer choice for laboratory studies.
However, there are also limitations to the use of this compound in laboratory experiments. It is a synthetic opioid, which means that it may not accurately reflect the effects of natural opioids in the body. It also has a limited pharmacological profile, which means that it may not be suitable for studying certain aspects of opioid pharmacology.

Future Directions

There are several future directions for research on N-(2-anilinocyclohexyl)-4-chlorobenzenesulfonamide. One area of focus is the development of new pain medications based on the structure of this compound. Researchers are also interested in studying the long-term effects of this compound use, including the potential for physical dependence and withdrawal symptoms. Additionally, there is ongoing research on the role of the μ-opioid receptor in addiction and the development of new treatments for opioid use disorder.

Scientific Research Applications

N-(2-anilinocyclohexyl)-4-chlorobenzenesulfonamide has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications. It has been shown to be a potent and selective μ-opioid receptor agonist, with a higher affinity for this receptor than morphine. This makes it a valuable tool for studying the role of the μ-opioid receptor in pain modulation and addiction.

properties

IUPAC Name

N-(2-anilinocyclohexyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-14-10-12-16(13-11-14)24(22,23)21-18-9-5-4-8-17(18)20-15-6-2-1-3-7-15/h1-3,6-7,10-13,17-18,20-21H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWVDSDPRTYJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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